molecular formula C9H7NO B2713456 3-Formyl-2-methylbenzonitrile CAS No. 27613-34-9

3-Formyl-2-methylbenzonitrile

Cat. No.: B2713456
CAS No.: 27613-34-9
M. Wt: 145.161
InChI Key: XHNQNEOHJOFRCZ-UHFFFAOYSA-N
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Description

3-Formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H7NO It is characterized by the presence of a formyl group (CHO) and a nitrile group (CN) attached to a benzene ring, along with a methyl group (CH3) at the ortho position relative to the formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. Another method involves the use of Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form 2-methylbenzylamine or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the formyl and nitrile groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Formyl-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

    2-Formylbenzonitrile: Lacks the methyl group, leading to different reactivity and properties.

    3-Formylbenzonitrile: Similar structure but without the methyl group, affecting its chemical behavior.

    2-Methylbenzonitrile: Lacks the formyl group, resulting in different applications and reactivity.

Uniqueness: 3-Formyl-2-methylbenzonitrile is unique due to the presence of both formyl and nitrile groups along with a methyl group, which collectively influence its chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3-formyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNQNEOHJOFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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